
2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a diphenyl group, a methoxyacetic acid moiety, and an ester linkage to an isopropyl and methyl-substituted aminoethyl group. The hydrochloride salt form enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride typically involves multiple steps:
Formation of 2,2-Diphenyl-2-methoxyacetic acid: This can be achieved through the reaction of benzophenone with methoxyacetic acid under acidic conditions.
Esterification: The carboxylic acid group of 2,2-Diphenyl-2-methoxyacetic acid is esterified with 2-(N-isopropyl-N-methylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide.
Formation of Hydrochloride Salt: The final ester product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted esters or amides.
科学的研究の応用
2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, including inhibition of enzyme activity or receptor antagonism.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-2-methoxyacetic acid, (2-(N-ethyl-N-pentylamino)ethyl) ester hydrochloride: Similar structure but with different alkyl substituents on the amino group.
2,2-Diphenyl-2-methoxyacetic acid, (2-(N-methyl-N-propylamino)ethyl) ester hydrochloride: Another variant with different alkyl groups.
Uniqueness
Structural Variations: The specific isopropyl and methyl substitutions on the amino group confer unique chemical and biological properties.
Applications: Its unique structure makes it suitable for specific applications in research and industry that similar compounds may not fulfill.
特性
CAS番号 |
3043-21-8 |
|---|---|
分子式 |
C21H28ClNO3 |
分子量 |
377.9 g/mol |
IUPAC名 |
2-(2-methoxy-2,2-diphenylacetyl)oxyethyl-methyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-17(2)22(3)15-16-25-20(23)21(24-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,17H,15-16H2,1-4H3;1H |
InChIキー |
ZJAZEBONGSSGBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)[NH+](C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


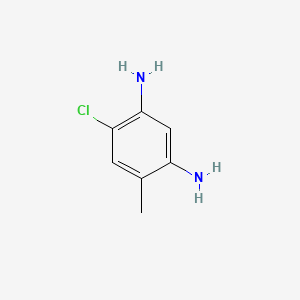
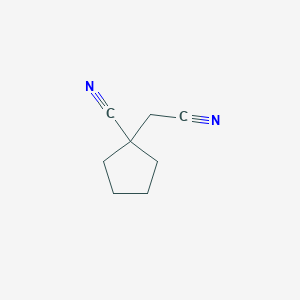
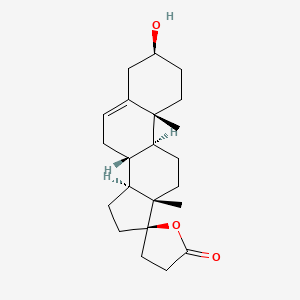
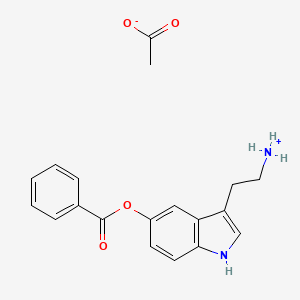
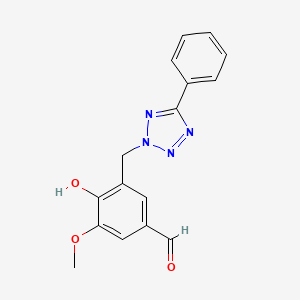
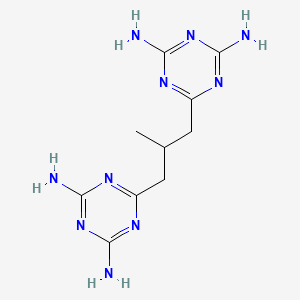


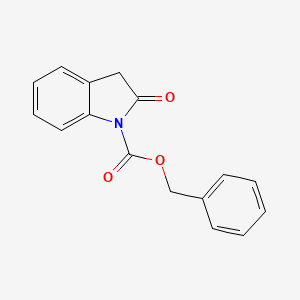
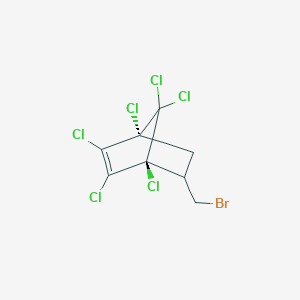
![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)

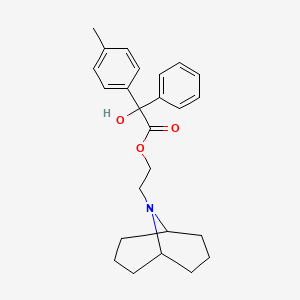
![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)
